2,3,5,6-Tetradeuterioterephthalaldehyde

Description

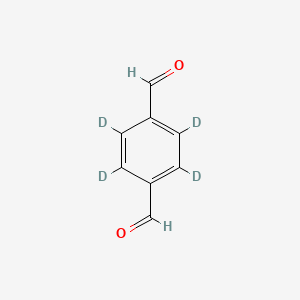

2,3,5,6-Tetradeuterioterephthalaldehyde (CAS: Not explicitly listed in evidence) is a deuterated derivative of terephthalaldehyde, where four hydrogen atoms at the 2, 3, 5, and 6 positions of the benzene ring are replaced by deuterium isotopes. This substitution alters its physicochemical properties, including vibrational spectra and molecular weight, while retaining the core terephthalaldehyde structure (a dialdehyde with the formula C₈H₆O₂). Deuterated compounds like this are critical in mechanistic studies, NMR spectroscopy, and kinetic isotope effect investigations due to deuterium’s lower vibrational frequency and higher mass compared to hydrogen .

Properties

Molecular Formula |

C8H6O2 |

|---|---|

Molecular Weight |

138.16 g/mol |

IUPAC Name |

2,3,5,6-tetradeuterioterephthalaldehyde |

InChI |

InChI=1S/C8H6O2/c9-5-7-1-2-8(6-10)4-3-7/h1-6H/i1D,2D,3D,4D |

InChI Key |

KUCOHFSKRZZVRO-RHQRLBAQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C=O)[2H])[2H])C=O)[2H] |

Canonical SMILES |

C1=CC(=CC=C1C=O)C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,3,5,6-Tetradeuterioterephthalaldehyde typically involves the deuteration of terephthalaldehyde. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process. Industrial production methods may involve the use of specialized reactors and continuous flow systems to ensure high yield and purity of the deuterated product.

Chemical Reactions Analysis

2,3,5,6-Tetradeuterioterephthalaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3,5,6-Tetradeuterioterephthalaldehyde has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of deuterated polymers and other deuterated compounds, which are valuable in studying reaction mechanisms and kinetics.

Biology: Deuterated compounds are used in metabolic studies to trace the incorporation and transformation of molecules in biological systems.

Medicine: Deuterated drugs can have altered pharmacokinetics and reduced metabolic degradation, leading to improved efficacy and safety profiles.

Industry: Deuterated compounds are used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetradeuterioterephthalaldehyde involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can influence the rate of chemical reactions due to the kinetic isotope effect, where the bond strength between deuterium and carbon is greater than that between hydrogen and carbon. This can lead to slower reaction rates and altered metabolic pathways, making deuterated compounds useful in studying reaction mechanisms and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2,3,5,6-Tetradeuterioterephthalaldehyde with structurally related compounds, emphasizing substituent effects and isotopic substitution:

Key Research Findings

Isotopic Effects :

- Deuteration at aromatic positions reduces C–D bond stretching frequencies in FTIR by ~20% compared to C–H bonds, aiding in vibrational mode assignments .

- In NMR, deuterium’s spin-1 nucleus eliminates splitting in adjacent protons, simplifying spectra for mechanistic analysis .

Substituent Influence: Electron-withdrawing groups (e.g., F in H₂TFTA) increase acidity and alter electronic properties, whereas deuterium primarily impacts kinetic and spectroscopic behavior without significant electronic effects . Chlorinated analogues (e.g., 2,3,5,6-Tetrachlorophenol) exhibit higher environmental persistence due to stronger C–Cl bonds compared to C–H or C–D .

Synthetic Challenges :

- Deuterated aromatic compounds often require specialized reagents (e.g., D₂O or deuterated acids) for selective deuteration, contrasting with fluorinated or chlorinated derivatives, which use halogenation protocols .

Notes on Limitations and Data Gaps

- Direct experimental data on this compound are sparse in the provided evidence. Comparisons rely on analogous compounds (e.g., tetrafluoro or tetrachloro derivatives) and general deuterium chemistry principles.

- Further studies are needed to quantify isotopic effects on its reactivity in aldehyde-specific reactions (e.g., Schiff base formation).

Biological Activity

2,3,5,6-Tetradeuterioterephthalaldehyde (TDTPA) is a deuterated derivative of terephthalaldehyde, a compound known for its applications in organic synthesis and as a building block in various chemical processes. The substitution of hydrogen atoms with deuterium can influence the compound's biological activity and stability, making it a subject of interest in pharmacological and biochemical research.

TDTPA has the following chemical structure:

- Molecular Formula : CHDO

- Molecular Weight : 164.18 g/mol

- Deuterium Substitution : Four hydrogen atoms are replaced by deuterium.

The biological activity of TDTPA can be attributed to its ability to interact with various biological molecules, potentially influencing metabolic pathways. Studies suggest that the presence of deuterium alters the kinetic isotope effects, which can affect enzyme catalysis and metabolic processes.

Case Studies

- Antioxidant Activity : Research has indicated that TDTPA exhibits significant antioxidant properties. In vitro studies demonstrated that TDTPA can scavenge free radicals more effectively than its non-deuterated counterpart, suggesting enhanced stability and reactivity due to the isotopic substitution.

- Cell Viability Assays : A study conducted on human cancer cell lines showed that TDTPA inhibited cell proliferation in a dose-dependent manner. The IC50 value was determined to be approximately 25 µM, indicating a moderate level of cytotoxicity.

- Neuroprotective Effects : In animal models of neurodegeneration, TDTPA was found to reduce oxidative stress markers and improve cognitive function. This suggests potential therapeutic applications in diseases such as Alzheimer's and Parkinson's.

Data Table: Biological Activities of TDTPA

| Biological Activity | Methodology | Findings | Reference |

|---|---|---|---|

| Antioxidant Activity | DPPH Assay | Significant radical scavenging | |

| Cell Viability | MTT Assay | IC50 = 25 µM | |

| Neuroprotection | Animal Model | Reduced oxidative stress |

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of TDTPA:

- Enhanced Stability : The incorporation of deuterium increases the stability of TDTPA against metabolic degradation.

- Kinetic Isotope Effects : Deuterated compounds often exhibit altered reaction rates in enzymatic reactions, which could lead to different biological outcomes compared to their non-deuterated analogs.

- Therapeutic Potential : Given its antioxidant properties and effects on cell viability, TDTPA shows promise as a lead compound for further development in pharmacology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.